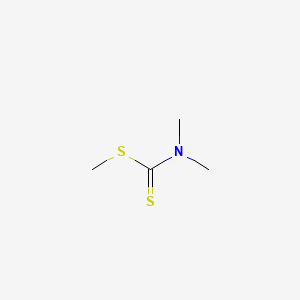
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Descripción general
Descripción
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DDFD) is an important organic compound that has been studied for its potential applications in various scientific research fields. DDFD is a cyclic diester of furan and is a colorless, crystalline solid with a melting point of about 140°C. It is a versatile compound that has been used in the synthesis of various organic compounds, in the synthesis of novel catalysts, and in the development of new materials for various applications. In addition, DDFD has also been studied for its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate has been a subject of interest in organic synthesis. It has been synthesized through various methods, demonstrating its versatility and importance in organic chemistry. For instance, Boltacheva et al. (2019) achieved its synthesis by reacting lithium 4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate with manganese(III) acetate, revealing its complex chemical structure through X-ray analysis (Boltacheva et al., 2019). Additionally, Li Wei-jie (2006) described a concise method for synthesizing 3,4-disubstitutedfuran-2,5-dicarboxylic acids, including this compound, showcasing the compound's utility in the preparation of various derivatives (Li Wei-jie, 2006).
Chemical Properties and Reactions
The compound's chemical properties and reactions have been extensively studied. Holzer et al. (1994) explored the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane, leading to the formation of interesting derivatives, which were characterized by spectroscopic methods (Holzer et al., 1994). Yamaguchi et al. (1997) prepared isopropenyldihydrofurandicarboxylates, including diethyl 5-isopropenyl-4,5-dihydrofuran-2,3-dicarboxylate, by cyclization of diethyl 2-oxosuccinate, highlighting its reactivity and potential in creating new molecular structures (Yamaguchi et al., 1997).
Applications in Material Science
The compound has also found applications in material science. For instance, Pamuk Algi et al. (2013) demonstrated its use in creating new electrochromic materials. They copolymerized a derivative of this compound with 3,4-ethylenedioxythiophene, resulting in a copolymer with multicolor electrochromic properties, suitable for applications like camouflage and full-color electrochromic devices (Pamuk Algi et al., 2013).
Pharmaceutical Research
In the field of pharmaceutical research, Bozorov et al. (2017) synthesized and evaluated a series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potential antitumor and anti-influenza virus agents. Their study demonstrated the compound's relevance in developing new therapeutic agents (Bozorov et al., 2017).
Propiedades
IUPAC Name |
diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O7/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCMPUKYPRCPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(O1)C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284092 | |
| Record name | Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6270-57-1 | |
| Record name | 6270-57-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-](/img/structure/B1582831.png)